molecular formula C22H22N4O3 B2394547 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid CAS No. 1042693-65-1

3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid

Cat. No.: B2394547
CAS No.: 1042693-65-1
M. Wt: 390.443
InChI Key: ORXADVLOWGUGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the hydrazine derivative, followed by the introduction of the pyridine moiety and the butanoic acid backbone. Common reagents used in these reactions include hydrazine, pyridine derivatives, and various carboxylic acids. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. Industrial synthesis might also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the hydrazine or pyridine moieties, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylic acids or ketones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism by which 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways by binding to these targets, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid
  • 4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-4-ylmethylamino)butanoic acid
  • 4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(quinolin-3-ylmethylamino)butanoic acid

Uniqueness

What sets 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid apart from similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. This uniqueness can be attributed to the position of the pyridine moiety and the specific arrangement of functional groups.

Properties

IUPAC Name

4-(2,2-diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-21(14-20(22(28)29)24-16-17-8-7-13-23-15-17)25-26(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20,24H,14,16H2,(H,25,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXADVLOWGUGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CC(C(=O)O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.